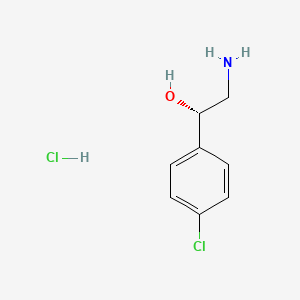

(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride” is a chemical compound with the CAS Number: 1147883-41-7 . It has a molecular weight of 208.09 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a compound with a similar structure, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .

Molecular Structure Analysis

The InChI code for the compound is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride” is a solid substance . It has a molecular weight of 208.09 . The compound is stored in a dry room at normal temperature .

Scientific Research Applications

Chlorophenols and Environmental Implications

Chlorophenols, such as 4-chlorophenol, are recognized for their environmental impact, especially in aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds, depending on environmental conditions, show varying degrees of persistence and low bioaccumulation potential. Notably, their strong organoleptic impact is significant, highlighting the importance of understanding and managing their environmental presence (Krijgsheld & Gen, 1986).

Solubility and Interactions in Solvent Mixtures

The solubility and interactions of α-amino acids, including those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, in various solvents like water, ethanol, and ethanol-water mixtures are pivotal for crystallization processes. These processes are essential for the separation and purification of amino acids and their derivatives, which could have implications for their use in pharmaceuticals and other applications. The study of solubility in mixed solvent systems reveals insights into the physicochemical properties of such compounds (Bowden, Sanders, & Bruins, 2018).

Degradation and Environmental Remediation

Research on the degradation of chlorophenols, such as those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, using zero valent iron and bimetal systems, highlights innovative approaches to environmental remediation. These systems effectively dechlorinate chlorophenols, mitigating their toxicity and reducing environmental hazards. This area of research is crucial for developing sustainable methods to address pollution from chlorinated compounds (Gunawardana, Singhal, & Swedlund, 2011).

Bio-ethanol Reforming for Hydrogen Production

The reforming of bio-ethanol, potentially produced from (1S)-2-amino-1-(4-chlorophenyl)ethanol, offers a promising avenue for hydrogen production, a clean energy carrier. This process, catalyzed by metals such as Rh and Ni, underscores the role of catalysts and their supports in enhancing hydrogen yield and the long-term stability of the reforming process. Such research contributes to the advancement of renewable energy technologies and the transition towards sustainable energy systems (Ni, Leung, & Leung, 2007).

Safety and Hazards

properties

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQBTSMAZWEOT-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)